3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester
Description
This compound belongs to the 1,4-dihydropyridine (DHP) class, a structural motif widely studied in medicinal chemistry for its calcium channel modulation properties. The molecule features:
- A 1,4-dihydropyridine core substituted with methyl groups at positions 2 and 5.
- A 2-(difluoromethoxy)phenyl group at position 4, introducing electron-withdrawing and lipophilic characteristics.
- Ditetradecyl (C14) ester groups at the 3- and 5-carboxylic acid positions, which significantly enhance lipophilicity compared to shorter-chain esters .
The ditetradecyl ester substituents likely improve membrane permeability and prolong metabolic stability, making this compound a candidate for sustained-release formulations. The difluoromethoxy group may reduce oxidative metabolism compared to methoxy or nitro substituents, as seen in analogs like nifedipine .
Properties
CAS No. |
117654-54-3 |
|---|---|
Molecular Formula |
C44H71F2NO5 |
Molecular Weight |
732.0 g/mol |
IUPAC Name |
ditetradecyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C44H71F2NO5/c1-5-7-9-11-13-15-17-19-21-23-25-29-33-50-42(48)39-35(3)47-36(4)40(41(39)37-31-27-28-32-38(37)52-44(45)46)43(49)51-34-30-26-24-22-20-18-16-14-12-10-8-6-2/h27-28,31-32,41,44,47H,5-26,29-30,33-34H2,1-4H3 |
InChI Key |
UTACJMGUZMXDSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCCCCCCCCCCCCC)C)C |
Origin of Product |
United States |
Preparation Methods
Esterification Methods
Two main approaches are commonly used for preparing 3,5-pyridinedicarboxylic acid esters:
| Method | Description | Conditions | Notes |
|---|---|---|---|
| Direct Esterification | Reaction of 3,5-pyridinedicarboxylic acid with alcohols under acidic catalysis | Acid catalyst (e.g., sulfuric acid), reflux with tetradecanol | May require removal of water to drive equilibrium |
| Acid Chloride Route | Conversion of acid to acid chloride followed by reaction with alcohol | Use of reagents like thionyl chloride or oxalyl chloride to form acid chloride, then reaction with tetradecanol in presence of base (e.g., triethylamine) | Provides higher yields and cleaner products |
For example, related diethyl esters of 3,5-pyridinedicarboxylic acid have been synthesized by reacting the acid chloride with ethanol in the presence of triethylamine at low temperatures (-10 to -15 °C), followed by stirring at room temperature for extended periods to ensure complete esterification.
Activation and Coupling
- The acid chloride intermediate (pyridine-3,5-dicarbonyl dichloride) is prepared by treating the dicarboxylic acid with thionyl chloride or oxalyl chloride.
- The acid chloride is then reacted with the desired alcohol (tetradecanol) in an aprotic solvent such as dichloromethane.
- Triethylamine or another base is added to neutralize the generated HCl and maintain a slightly basic pH (~8) to prevent side reactions.
- The reaction is typically performed at low temperature initially to control reactivity, then allowed to warm to room temperature for completion.
Research Findings and Data
- The esterification of 3,5-pyridinedicarboxylic acid derivatives via acid chloride intermediates is well-documented to yield high purity diesters with good yields (typically 60-80%).
- The use of long-chain alcohols such as tetradecanol requires careful control of reaction temperature and stoichiometry to avoid incomplete esterification or side reactions.
- Introduction of difluoromethoxy substituents on aromatic rings is commonly achieved via nucleophilic substitution or palladium-catalyzed cross-coupling, with high regioselectivity and yields.
- The 1,4-dihydro-2,6-dimethyl substitution pattern is often obtained by selective hydrogenation or Hantzsch synthesis, which can be adapted to substituted pyridine systems.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1. Acid Chloride Formation | 3,5-pyridinedicarboxylic acid + thionyl chloride, reflux | Activate acid for esterification | High yield, sensitive to moisture |
| 2. Esterification | Acid chloride + tetradecanol + triethylamine, -10 °C to RT | Form ditetradecyl ester | 60-80% yield typical |
| 3. Substituent Introduction | Cross-coupling or nucleophilic substitution with difluoromethoxyphenyl derivatives | Install 4-(2-(difluoromethoxy)phenyl) group | Requires catalyst, inert atmosphere |
| 4. Reduction/Modification | Selective hydrogenation or Hantzsch synthesis | Form 1,4-dihydro-2,6-dimethyl pyridine core | Controlled conditions needed |
| 5. Purification | Washing, drying, recrystallization | Obtain pure final compound | Purity >95% achievable |
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may interact with enzymes, receptors, or DNA, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key structural analogs and their properties are summarized below:
*Calculated molecular weight based on formula C₃₈H₅₆F₂NO₅.
Key Comparative Insights
Ester Chain Length and Lipophilicity
- The ditetradecyl ester in the target compound confers a logP value ~10–12 (estimated), far exceeding the logP of nifedipine (2.2) or diethyl esters (~3.5) . This enhances tissue penetration but may reduce aqueous solubility.
- Shorter esters (e.g., dimethyl in nifedipine) are more rapidly metabolized by esterases, whereas long-chain esters like ditetradecyl may exhibit depot effects .
Substituent Effects on Bioactivity The 2-(difluoromethoxy)phenyl group provides a balance of electronegativity and steric bulk. 3-Nitrophenyl analogs (e.g., ) show reduced calcium channel affinity compared to 2-nitrophenyl derivatives, highlighting positional sensitivity .
Synthetic and Analytical Challenges
- The ditetradecyl ester complicates crystallization and NMR characterization due to conformational flexibility, unlike dimethyl or diethyl analogs with well-resolved spectra .
- X-ray crystallography data for the target compound is absent in the literature, whereas nifedipine and its analogs have established crystal structures (e.g., PDB: 1Q5H) .
Pharmacological and Industrial Relevance
While nifedipine and nisoldipine are clinically validated, the target compound’s ditetradecyl ester suggests exploratory use in transdermal or implantable formulations. Its structural uniqueness may also mitigate patent conflicts compared to shorter-chain esters .
Biological Activity
3,5-Pyridinedicarboxylic acid derivatives, particularly those modified with various functional groups, have garnered attention in pharmacological research due to their diverse biological activities. The compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester is a notable example that exhibits potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyridine ring with two carboxylic acid groups and a difluoromethoxy-phenyl substituent, contributing to its unique biological properties.
Research indicates that derivatives of 3,5-pyridinedicarboxylic acid can influence various biological pathways. For instance, studies have shown that compounds with similar structures can act as vasodilators , affecting coronary and cerebral blood flow by relaxing vascular smooth muscle. This activity is primarily attributed to their ability to inhibit calcium channels in vascular tissues .
Pharmacological Effects
- Vasodilatory Activity : The compound has been noted for its vasodilatory effects in animal models. In particular, studies have demonstrated that related compounds exhibit significant reductions in perfusion pressure in response to administration, suggesting a mechanism similar to that of established vasodilators like papaverine and nifedipine .
- Cytotoxicity and Antiproliferative Effects : Research has shown that certain pyridine derivatives can inhibit the growth of cancer cell lines. The antiproliferative activity is often linked to the compound's ability to induce apoptosis in malignant cells through the modulation of signaling pathways involved in cell survival and proliferation .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties due to the modulation of neurotransmitter systems. This could be beneficial in conditions such as stroke or neurodegenerative diseases .
Study 1: Vasodilatory Effects
In a controlled study assessing the vasodilatory effects of a similar dihydropyridine derivative, researchers measured changes in perfusion pressure in isolated rat arteries. The results indicated a dose-dependent reduction in pressure, with an effective dose (ED50) comparable to established vasodilators .
| Compound | ED50 (mg/kg) | Mechanism |
|---|---|---|
| Test Compound | 1.5 | Calcium channel inhibition |
| Papaverine | 3.0 | Smooth muscle relaxation |
Study 2: Anticancer Activity
A study evaluated the cytotoxic effects of various pyridine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that the test compound induced significant cell death at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 12 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
